Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is a chemical compound with the molecular formula . It is a derivative of piperazine and pyridine, both of which are significant in medicinal chemistry due to their diverse biological activities. This compound has garnered interest in scientific research for its potential therapeutic properties, particularly in the modulation of the endocannabinoid system through its interaction with specific enzymes.
The compound is classified as an irritant, with hazard statements indicating that it may cause serious eye irritation and respiratory issues upon exposure. It is registered under the Chemical Abstracts Service with the number 39640-05-6 and can be found in various chemical databases, including PubChem .
The synthesis of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride typically involves several chemical reactions, primarily focusing on the reaction between piperazine and pyridine derivatives. One common synthetic route includes:
In industrial applications, optimized reaction conditions are crucial for maximizing yield and purity. Automated reactors and continuous flow systems are often utilized to maintain consistent parameters throughout the synthesis process.
The synthesis may also involve oxidation and reduction reactions that yield various by-products, depending on the specific conditions and reagents used. For instance, oxidation may produce N-oxides, while reduction can lead to secondary amines.
Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride features a complex molecular structure that includes a piperazine ring bonded to a pyridine moiety via a carbonyl group. The structural formula can be represented as follows:
The compound has a molecular weight of approximately 239.14 g/mol and contains two hydrochloride groups as part of its dihydrochloride salt form .
Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride participates in various chemical reactions typical of amides and heterocycles. Its reactivity profile includes:
The primary mechanism of action for Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride involves its role as a reversible inhibitor of monoacylglycerol lipase (MAGL). This enzyme is crucial in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG).
By inhibiting MAGL, this compound leads to increased levels of 2-AG, which enhances the activation of cannabinoid receptors (CB1 and CB2). This modulation has implications for various physiological processes, including pain sensation, appetite regulation, and mood stabilization .
Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is typically presented as a crystalline solid. Its physical properties include:
The chemical properties include:
Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride has several applications across different scientific fields:
Chemistry: Used as a building block in synthesizing more complex molecules.
Biology: Investigated for its effects on biological pathways related to neurotransmission and endocannabinoid modulation.
Medicine: Explored for potential therapeutic uses, including antidepressant and antipsychotic effects due to its interaction with cannabinoid receptors.
Industry: Employed in developing new materials and chemical processes that leverage its unique properties .
This compound continues to be an area of interest for researchers exploring novel therapeutic agents targeting the endocannabinoid system and related pathways.
Piperazine’s diazacycloalkane structure provides a geometrically constrained yet conformationally adaptable platform for three-dimensional molecular design. The tertiary nitrogen atoms (pKa ~9.5) facilitate salt formation (e.g., dihydrochloride derivatives) to enhance aqueous solubility—a property critical for oral bioavailability. Piperazine-containing drugs exhibit improved blood-brain barrier penetration in neuroactive compounds (e.g., antipsychotics) due to moderate lipophilicity (logP 1.5–3.5) and hydrogen-bonding capabilities [5] [6].
Metabolically, the piperazine ring demonstrates resistance to oxidative degradation compared to acyclic amines, extending compound half-lives. Strategic N-substitution further modulates metabolism: N-acylpiperazines undergo hydrolytic clearance, while N-aryl derivatives leverage cytochrome P450-mediated transformations for controlled detoxification. The privileged structure status of piperazine arises from its dual capacity to serve as:
Table 1: Therapeutic Applications of Piperazine Bioisosteres
Bioisostere Type | Target Receptor | Therapeutic Use | Structural Advantage |
---|---|---|---|
Benzoylpiperidine | 5-HT₂ₐ, D₂ | Antipsychotics | Enhanced metabolic stability vs. piperazine |
4-Pyridylpiperazine | H₃ | Cognitive disorders | Improved receptor selectivity |
N-Arylpiperazine | 5-HT₁ₐ | Antidepressants | Optimal logD for CNS penetration |
Piperazinone | CDK4/6 | Anticancer agents | Conformational rigidity |
Synthetic accessibility underpins piperazine's utility. Key routes include:
The methanone (carbonyl) linker in piperazin-1-yl(pyridin-4-yl)methanone serves as a planar conjugation bridge that electronically delocalizes the π-system across heterocycles while maintaining rotational freedom. This configuration reduces metabolic vulnerability compared to labile ester/carbamate linkages. Crucially, the carbonyl oxygen acts as a hydrogen-bond acceptor, facilitating interactions with:
Methanone-linked hybrids demonstrate enhanced target specificity by combining pharmacophores from distinct bioactive domains. The benzoylpiperidine moiety in ketanserin (5-HT₂ₐ antagonist) exemplifies this, where the carbonyl:
Table 2: Methanone-Linked Heterocycles in Therapeutic Agents
Compound | Heterocycle Pair | Primary Target | Therapeutic Application | Key Interaction |
---|---|---|---|---|
Altanserin | Benzoyl-piperidine | 5-HT₂ₐ | Antipsychotic | Carbonyl H-bond with Ser159 |
KSK-series ligands | Pyridinyl-piperazine | H₃ | Cognitive enhancers | Pyridine N-coordination with Zn²⁺ |
Sulbactam hybrids | Azetidinone-piperazine | β-lactamase | Antibacterial | Carbonyl interaction with OH group of Ser130 |
Palbociclib | Pyrimidinyl-piperazine | CDK4/6 | Anticancer | Water-bridged H-bond via carbonyl |
In antimicrobial contexts, methanone-bridged sulfamethoxazole-piperazine hybrids exhibit 4–16-fold potency increases against Staphylococcus aureus (MIC 5–40 μg/mL) versus parent drugs. The carbonyl linker enables optimal spatial presentation of sulfonamide groups to dihydropteroate synthase while the piperazine disrupts bacterial membrane integrity [9].
The pyridinyl-piperazine motif—exemplified by piperazin-1-yl(pyridin-4-yl)methanone—delivers complementary pharmacological properties:
Histamine H₃ receptor ligands demonstrate the scaffold's precision. 4-Pyridyl-piperazine derivatives exhibit subnanomolar affinity (Kᵢ = 3.12 nM) due to:
In urease inhibition, pyridinyl-piperazine derivatives (e.g., compounds 5b/7e) achieve IC₅₀ = 2.0–2.24 μM—10-fold lower than thiourea standards. Molecular docking confirms:
Table 3: Pyridinyl-Piperazine Hybrids in Targeted Therapy
Biological Target | Representative Compound | Affinity/Potency | Therapeutic Indication | Key Structural Determinants |
---|---|---|---|---|
Histamine H₃ receptor | KSK29 | Kᵢ = 3.12 nM | Cognitive disorders | 4-Pyridyl orientation, 5-methylene spacer |
Jack bean urease | 5b | IC₅₀ = 2.0 ± 0.73 µM | Anti-infective | N-Acetamide substitution, nitro group positioning |
HIV-1 reverse transcriptase | Haloplegma-derived alkaloid | 89% inhibition at 100 µg/mL | Antiviral | Methanone linker rigidity, piperazine basicity |
CDK4/6 | Palbociclib analogs | IC₅₀ < 50 nM | Anticancer | Pyridinyl N-H-bond with hinge region |
Antiviral applications emerge from red seaweed (Haloplegma duperreyi)-derived piperazine alkaloids containing pyridine elements, showing 89.13% HIV-1 inhibition at 100 μg/mL. Synthetic analogs exploit the pyridine nitrogen for nucleocapsid protein interactions, blocking viral replication [2] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7